molecular formula C23H27N3O5 B11393261 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11393261
M. Wt: 425.5 g/mol
InChI Key: ZVQGWFDXSPANRZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a 1,2,4-oxadiazole moiety linked to the benzamide structure

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 3-methylphenyl group:

    Formation of the benzamide structure: The final step involves the reaction of the intermediate with 3,4,5-triethoxybenzoic acid or its derivative to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:

    3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: This compound has methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.

    3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: The position of the methyl group on the phenyl ring is different, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and oxadiazole groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C23H27N3O5/c1-5-28-18-12-17(13-19(29-6-2)21(18)30-7-3)23(27)24-14-20-25-22(26-31-20)16-10-8-9-15(4)11-16/h8-13H,5-7,14H2,1-4H3,(H,24,27)

InChI Key

ZVQGWFDXSPANRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C

Origin of Product

United States

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